molecular formula C27H23FN4O2 B2665925 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide CAS No. 931328-92-6

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2665925
CAS No.: 931328-92-6
M. Wt: 454.505
InChI Key: QPZJHXSDIJXXJO-UHFFFAOYSA-N
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Description

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazoloquinoline core, and two methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate starting materials under specific conditions to form the pyrazoloquinoline core.

    Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methylphenyl groups: The methylphenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.

    Fluoroquinolines: Compounds with a quinoline core and fluorine substituents.

    Methylphenyl derivatives: Compounds with methylphenyl groups attached to various cores.

Uniqueness

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-5-3-7-19(11-17)14-31-15-23-26(22-13-20(28)9-10-24(22)31)30-32(27(23)34)16-25(33)29-21-8-4-6-18(2)12-21/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZJHXSDIJXXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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